molecular formula C17H18N4O5S B15119120 ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B15119120
M. Wt: 390.4 g/mol
InChI Key: GCTFIQVTUCHNNG-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of oxadiazole and thiadiazine rings in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Formation of the Thiadiazine Ring: : The thiadiazine ring is formed by the cyclization of a thioamide with a suitable electrophile. This step may involve the use of reagents such as sulfur dichloride (SCl2) or sulfur monochloride (S2Cl2).

  • Coupling of the Two Rings: : The oxadiazole and thiadiazine rings are then coupled through a nucleophilic substitution reaction, where the oxadiazole derivative reacts with a halogenated thiadiazine derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the oxadiazole ring to an amine derivative.

  • Substitution: : Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF)

    Substitution: Amines, thiols, NaH, K2CO3

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Benzyl-substituted derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells .

Comparison with Similar Compounds

Ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of oxadiazole and thiadiazine rings, which imparts a distinct set of chemical and biological properties.

Properties

Molecular Formula

C17H18N4O5S

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C17H18N4O5S/c1-3-25-17(22)14-10-21(27(23,24)20-12(14)2)11-15-18-16(26-19-15)9-13-7-5-4-6-8-13/h4-8,10H,3,9,11H2,1-2H3

InChI Key

GCTFIQVTUCHNNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=NOC(=N2)CC3=CC=CC=C3

Origin of Product

United States

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